molecular formula C6H4N4O B055275 3-Pyrazinyl-1,2,4-oxadiazole CAS No. 112570-98-6

3-Pyrazinyl-1,2,4-oxadiazole

Cat. No. B055275
M. Wt: 148.12 g/mol
InChI Key: UMLFDKVERILJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrazinyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has a unique chemical structure that makes it a promising candidate for drug discovery and development.

Mechanism Of Action

The mechanism of action of 3-Pyrazinyl-1,2,4-oxadiazole is not fully understood. However, it has been reported to interact with various enzymes and receptors in the body. For example, 3-Pyrazinyl-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Pyrazinyl-1,2,4-oxadiazole are diverse and depend on the specific biological activity being studied. For example, the antimicrobial activity of this compound is due to its ability to disrupt the cell membrane of bacteria. The anticancer activity of 3-Pyrazinyl-1,2,4-oxadiazole is due to its ability to induce apoptosis and inhibit cell cycle progression. The anti-inflammatory activity of this compound is due to its ability to inhibit the activity of COX-2.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Pyrazinyl-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. Additionally, the synthesis of this compound is relatively simple and can be achieved using readily available starting materials. However, one limitation of using 3-Pyrazinyl-1,2,4-oxadiazole in lab experiments is its limited solubility in water, which can make it difficult to use in biological assays.

Future Directions

There are several future directions for the study of 3-Pyrazinyl-1,2,4-oxadiazole. One potential direction is the development of novel derivatives of this compound with improved biological activity and solubility. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the use of 3-Pyrazinyl-1,2,4-oxadiazole as a fluorescent probe for biological imaging is an area of growing interest. Further research is needed to fully understand the potential applications of this compound in drug development and biological imaging.

Synthesis Methods

The synthesis of 3-Pyrazinyl-1,2,4-oxadiazole can be achieved by different methods, including the reaction of hydrazine hydrate with pyrazine-2-carboxylic acid, followed by the reaction with carbon disulfide and sodium hydroxide. Another method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and sodium hydroxide. The yield of the synthesis method varies depending on the reaction conditions and the starting materials used.

Scientific Research Applications

3-Pyrazinyl-1,2,4-oxadiazole has been extensively studied for its potential biological activities. It has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. Additionally, this compound has been studied for its potential use as a fluorescent probe for biological imaging. The diverse biological activities of 3-Pyrazinyl-1,2,4-oxadiazole make it a promising candidate for drug development.

properties

CAS RN

112570-98-6

Product Name

3-Pyrazinyl-1,2,4-oxadiazole

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

3-pyrazin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C6H4N4O/c1-2-8-5(3-7-1)6-9-4-11-10-6/h1-4H

InChI Key

UMLFDKVERILJEA-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C2=NOC=N2

Canonical SMILES

C1=CN=C(C=N1)C2=NOC=N2

Other CAS RN

112570-98-6

synonyms

3-pyrazinyl-1,2,4-oxadiazole

Origin of Product

United States

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